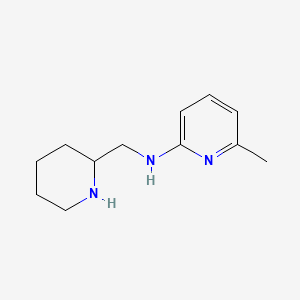

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

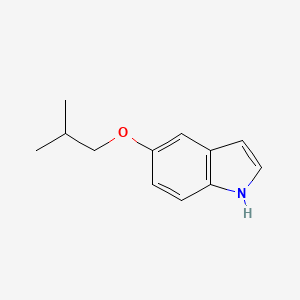

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is a compound that contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . The CAS number of this compound is 1250036-56-6 .

Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is C12H19N3 . It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are synthesized through various chemical reactions including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The molecular weight of 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine is 205.30 . Other physical and chemical properties such as boiling point and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Intermediates and Ligands

- The compound 6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine and its derivatives are primarily used as intermediates in chemical synthesis. For instance, derivatives of this compound were synthesized as intermediates for lafutidine, a histamine H2-receptor antagonist, through chlorination and condensation processes (Li, 2012). Additionally, multidentate nitrogen ligands incorporating similar structural motifs have been synthesized, demonstrating their utility in complexing with metals like zinc, further suggesting their role in catalysis and enzyme mimicry (Darbre et al., 2002).

Structural and Coordination Chemistry

- These compounds also find application in the field of coordination chemistry. For instance, the synthesis of polynuclear spin crossover complexes utilizes derivatives of this compound to create tetranuclear compounds with interesting magnetic properties, highlighting their potential use in materials science (Boldog et al., 2009). The synthesis and study of cobalt(III) alcoholate complexes formed by addition of a water molecule across 2-pyridyl substituted imine functions demonstrate the structural flexibility and reactivity of such compounds, indicating their importance in the synthesis of coordination complexes (Padhi et al., 2011).

Catalysis and Reaction Mechanisms

- The compound and its related structures are implicated in catalysis and reaction mechanisms. For instance, manganese(II) complexes involving similar ligands have been studied for their structural, magnetic, and catalytic properties, showcasing the compound's relevance in understanding and developing catalytic systems (Wu et al., 2004). The novel Cobalt(II) complexes containing N,N-di(2-picolyl)amine based ligands demonstrate the potential for polymerization of methyl methacrylate, indicating applications in material synthesis and industrial chemistry (Ahn et al., 2016).

Optical and Sensing Applications

- Additionally, derivatives of this compound have been used in the development of fluorescent sensors, highlighting their potential applications in sensing and molecular recognition. For instance, a fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, incorporating pyridin-2-ylmethylamine motifs, has been investigated for the detection of inorganic cations (Mac et al., 2010). The study of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties indicates the compound's relevance in developing optical materials and sensors (Liang et al., 2009).

Eigenschaften

IUPAC Name |

6-methyl-N-(piperidin-2-ylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-5-4-7-12(15-10)14-9-11-6-2-3-8-13-11/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCPUNPITQXVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NCC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2438788.png)

![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)